N-Chloro-N-ethylethanamine
Overview
Description
N-Chloro-N-ethylethanamine is an organic compound with the molecular formula C4H10ClN. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a chloro group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-ethylethanamine can be synthesized through the reaction of ethylamine with chlorine. The reaction typically takes place in an aqueous medium at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows: [ \text{C2H5NH2 + Cl2 → C2H5NClH + HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of ethylamine in a controlled environment to ensure safety and efficiency. The process may involve the use of catalysts and specific reaction vessels designed to handle the reactive nature of chlorine gas.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylacetamide.
Reduction: It can be reduced back to ethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-ethylacetamide.
Reduction: Ethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Chloro-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Chloro-N-ethylethanamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorine atom can be easily displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-chloroethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-Chloro-N-isopropylethanamine: Contains an isopropyl group instead of an ethyl group.
N-Chloro-N-ethylethanamide: An amide derivative of N-Chloro-N-ethylethanamine.
Uniqueness
This compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
N-chloro-N-ethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFLVGVWMSQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206445 | |
Record name | Ethanamine, N-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-33-7 | |
Record name | Ethanamine, N-chloro-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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